Decarbamoylgonyautoxin 2
CAS No.: 86996-87-4
VCID: VC20751264
Molecular Formula: C9H16N6O7S
Molecular Weight: 352.33 g/mol
* For research use only. Not for human or veterinary use.

Description |
Decarbamoylgonyautoxin 2 (dcGTX2) is a derivative of the gonyautoxins, which are part of the saxitoxin family. These compounds are naturally produced by certain marine dinoflagellates and are known for their potent neurotoxic effects. The decarbamoyl derivatives result from the removal of a carbamoyl group from their parent compounds, altering their chemical structure and potentially affecting their toxicity. Synthesis and ProductionDecarbamoylgonyautoxins can be synthesized through chemical reactions that involve removing the carbamoyl group from gonyautoxins. This process typically involves hydrolysis or other specific conditions that facilitate such transformations. Industrial Production MethodsIndustrial production often involves extraction from marine organisms followed by purification using chromatographic techniques. Toxicological ProfileThe saxitoxin family, including dcGTX2, acts primarily by blocking sodium channels on nerve cells, leading to paralysis in severe cases . The toxicity is generally measured in mouse units (MU), where one MU is defined as the amount required to kill a mouse within a specified time frame . Comparison with Other ToxinsWhile dcGTXs have reduced toxicity compared to some other members like saxitoxin or neosaxitoxin due to structural differences, they still pose significant risks due to their potency as paralytic shellfish toxins (PSTs). Table: Comparative Toxicity of PSTs
Note: Exact values may vary based on specific studies; this table provides a general comparison based on typical toxicities observed for these compounds. Research FindingsRecent studies have focused on detecting PSTs like dcGTXs using advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) . These methods help identify emerging toxins in marine environments more effectively than traditional methods. Additionally, research into the biological effects of these toxins continues to uncover new insights into how they interact with biological systems at both cellular and organismal levels . Environmental ImpactThe presence of decarbamoylgonyautoxins in water bodies can significantly impact aquatic life by disrupting normal physiological functions through sodium channel blockade . Human Health ImplicationsWhile not commonly associated with direct human poisoning incidents due to regulatory monitoring efforts, exposure could lead to severe neurological symptoms if ingested through contaminated seafood . References:
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CAS No. | 86996-87-4 | ||||||||||
Product Name | Decarbamoylgonyautoxin 2 | ||||||||||
Molecular Formula | C9H16N6O7S | ||||||||||
Molecular Weight | 352.33 g/mol | ||||||||||
IUPAC Name | [(3aS,4R,8S,10aR)-2,6-diamino-9,9-dihydroxy-4-(hydroxymethyl)-3a,4,8,10-tetrahydro-1H-pyrrolo[1,2-c]purin-8-yl] hydrogen sulfate | ||||||||||
Standard InChI | InChI=1S/C9H16N6O7S/c10-6-13-4-3(1-16)12-7(11)15-5(22-23(19,20)21)9(17,18)2-8(4,15)14-6/h3-5,16-18H,1-2H2,(H2,11,12)(H3,10,13,14)(H,19,20,21)/t3-,4-,5-,8+/m0/s1 | ||||||||||
Standard InChIKey | GBRZXCTZYCGMIE-KALNXVOASA-N | ||||||||||
Isomeric SMILES | C1[C@]23[C@H]([C@@H](N=C(N2[C@H](C1(O)O)OS(=O)(=O)O)N)CO)NC(=N3)N | ||||||||||
SMILES | C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)N=C(N3)N | ||||||||||
Canonical SMILES | C1C23C(C(N=C(N2C(C1(O)O)OS(=O)(=O)O)N)CO)NC(=N3)N | ||||||||||
Synonyms | Decarbamoylgonyautoxin 2; DcGonyautoxin 2 | ||||||||||
PubChem Compound | 49789094 | ||||||||||
Last Modified | Feb 18 2024 |
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